(2alpha,5beta,6alpha,18beta)-Ibogamine
(2alpha,5beta,6alpha,18beta)-Ibogamine
Brand Name:
Vulcanchem
CAS No.:
1673-99-0
VCID:
VC21225666
InChI:
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1
SMILES:
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45
Molecular Formula:
C19H24N2
Molecular Weight:
280.4 g/mol
(2alpha,5beta,6alpha,18beta)-Ibogamine
CAS No.: 1673-99-0
Cat. No.: VC21225666
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1673-99-0 |
|---|---|
| Molecular Formula | C19H24N2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | (1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
| Standard InChI | InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
| Standard InChI Key | LRLCVRYKAFDXKU-QOFYIIDASA-N |
| Isomeric SMILES | CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
| SMILES | CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
| Canonical SMILES | CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator